
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine involves multiple steps, typically starting with the preparation of the dibenzo-cycloheptene core. This core is then chlorinated to introduce the chloro substituent. The final step involves the formation of the azetidine ring through a cyclization reaction with dimethylamine. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the chloro substituent or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like hydroxide or alkoxide ions.
Aplicaciones Científicas De Investigación
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine include:
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N-methyl-3-azetidinamine: This compound differs by having a methyl group instead of a dimethylamino group.
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinamine: Lacks the dimethylamino substitution, which may affect its chemical and biological properties.
1-(3-Bromo-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine: Similar structure but with a bromo substituent instead of chloro, potentially leading to different reactivity and applications.
Propiedades
Número CAS |
73855-85-3 |
|---|---|
Fórmula molecular |
C20H23ClN2 |
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
1-(5-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)-N,N-dimethylazetidin-3-amine |
InChI |
InChI=1S/C20H23ClN2/c1-22(2)17-12-23(13-17)20-18-6-4-3-5-14(18)7-8-15-9-10-16(21)11-19(15)20/h3-6,9-11,17,20H,7-8,12-13H2,1-2H3 |
Clave InChI |
JULUTFWMVADLBK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CN(C1)C2C3=CC=CC=C3CCC4=C2C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


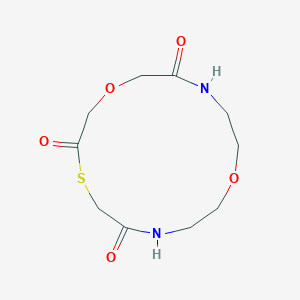
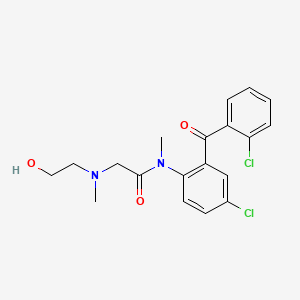
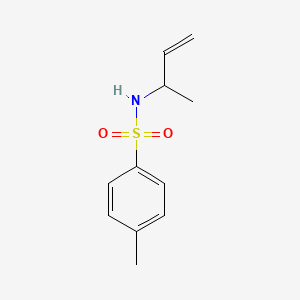
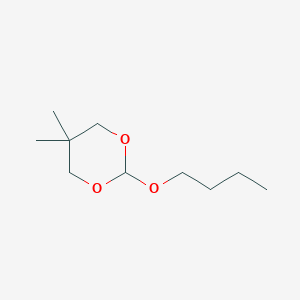
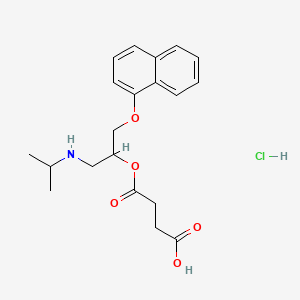
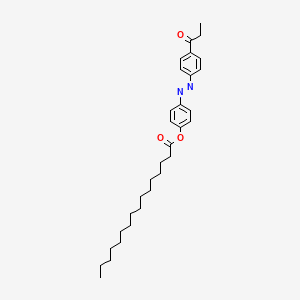
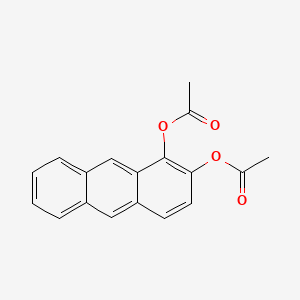
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
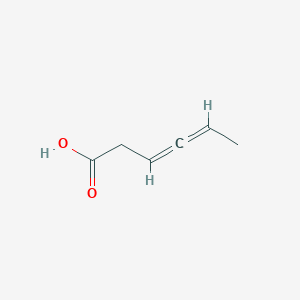
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)

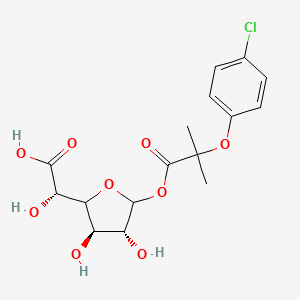
![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)
![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
